molecular formula C15H14N2O5S B5867425 N-(1,2-BENZOXAZOL-3-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

N-(1,2-BENZOXAZOL-3-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B5867425
M. Wt: 334.3 g/mol
InChI Key: LOLUGIFSNHSGQA-UHFFFAOYSA-N
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Description

N-(1,2-BENZOXAZOL-3-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of N-(1,2-BENZOXAZOL-3-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Dimethoxybenzene Group: The dimethoxybenzene moiety is introduced through electrophilic aromatic substitution reactions, where methoxy groups are added to the benzene ring.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

N-(1,2-BENZOXAZOL-3-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

N-(1,2-BENZOXAZOL-3-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as the development of new drugs for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1,2-BENZOXAZOL-3-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and cellular processes.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and altering cellular responses.

    Interference with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-(1,2-BENZOXAZOL-3-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE can be compared with other benzoxazole derivatives, such as:

    Zonisamide: A benzoxazole derivative used as an anticonvulsant drug. It shares a similar benzoxazole core but differs in its substituents and therapeutic applications.

    Risperidone: An antipsychotic drug with a benzoxazole moiety. It has a different pharmacological profile and is used for the treatment of schizophrenia and bipolar disorder.

    Paliperidone: Another antipsychotic drug related to risperidone, with a similar benzoxazole structure but distinct pharmacokinetics and clinical uses.

Properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-20-13-8-7-10(9-14(13)21-2)23(18,19)17-15-11-5-3-4-6-12(11)22-16-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLUGIFSNHSGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NOC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649458
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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